
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione
説明
6-(Benzylamino)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine diones, which are of interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and material science. This compound, in particular, has been studied for its chemical reactions, synthesis methods, and molecular structure.
Synthesis Analysis
The synthesis of derivatives similar to 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione involves several steps including the intramolecular ene reaction, leading to the formation of pyrimido[4,5-b]azepine derivatives from precursors like 6-(alk-2-enylamino)-5-[(substituted imino)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-diones (Inazumi et al., 1994). These methods highlight the reactivity of the compound's functional groups and its potential for further chemical modification.
Molecular Structure Analysis
Structural analyses of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives reveal details about their molecular configuration. For instance, X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to elucidate the structure, showing how substitutions at different positions affect the molecule's overall geometry and electronic properties (Nitta et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including nucleophilic substitution and redox reactions, which can be influenced by different substituents and reaction conditions. Studies have shown that the compound can participate in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis (Sako et al., 1985).
Physical Properties Analysis
The physical properties of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and can significantly influence the compound's application potential (El‐Brollosy et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for developing applications for 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione. Research indicates that modifications at specific sites on the molecule can lead to significant changes in its chemical behavior, making it a valuable scaffold for the development of new materials and pharmaceuticals (Bazgir et al., 2008).
科学的研究の応用
1. Synthesis and Chemical Properties
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione and its derivatives have been the subject of various synthesis studies. For instance, Inazumi et al. (1994) demonstrated the thermal ene reaction of this compound leading to pyrimido[4,5-b]azepine derivatives, highlighting its utility in creating fused pyrimidine derivatives (Inazumi et al., 1994). Similarly, the synthesis of other pyrimidine diones such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds indicates the versatility of these compounds in creating various derivatives with potential applications (Yang Huazheng, 2013).
2. Biological and Medicinal Applications
In the field of medicine and biology, 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione derivatives have been studied for various applications. Meshcheryakova et al. (2022) explored the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in blood and bone marrow, indicating their potential in understanding and possibly treating oxidative stress-related conditions (Meshcheryakova et al., 2022). Gasparyan et al. (2016) synthesized derivatives for potential antiviral applications, particularly in treating HIV infections (Gasparyan et al., 2016). The antitumor activity of certain derivatives was also studied by Shabani et al. (2009), who found that some complexes exhibited significant activity against leukemia cells (Shabani et al., 2009).
3. Agricultural Applications
In agriculture, some derivatives of 6-(benzylamino)pyrimidine-2,4(1H,3H)-dione have been studied for their herbicidal activities. Wang et al. (2021) discovered a potent compound with weed control properties, highlighting the potential use of these derivatives in agricultural settings (Wang et al., 2021).
特性
IUPAC Name |
6-(benzylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORSBFZJRBPBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308975 | |
| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(benzylamino)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
5759-80-8 | |
| Record name | NSC210509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(benzylamino)-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



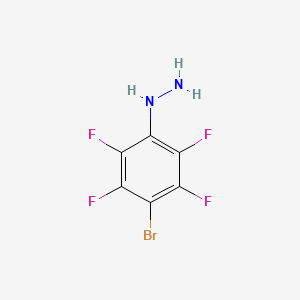
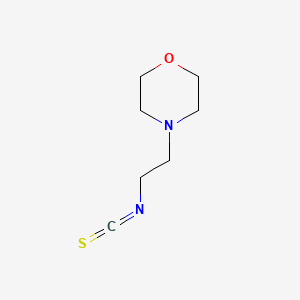
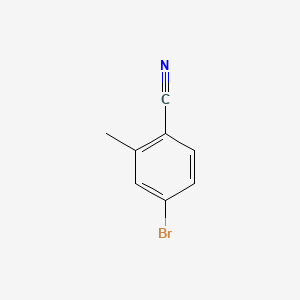
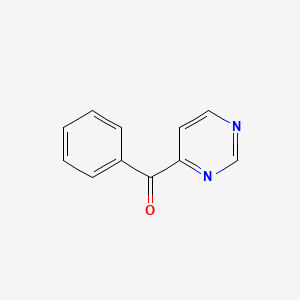
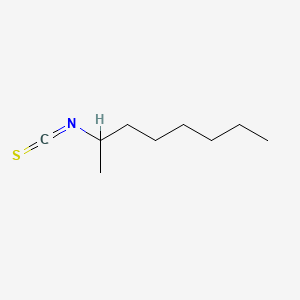
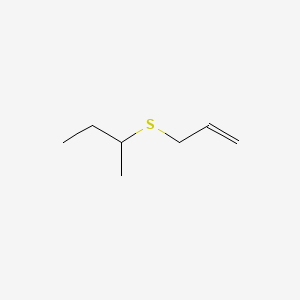
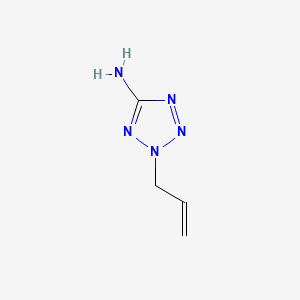
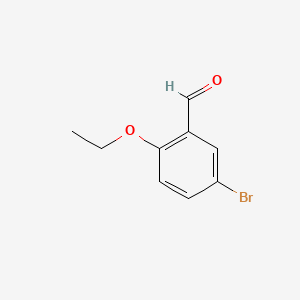
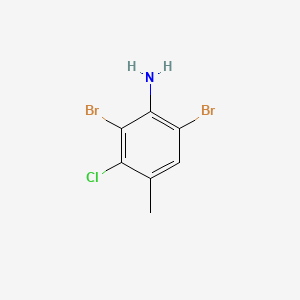
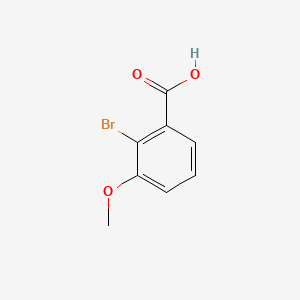
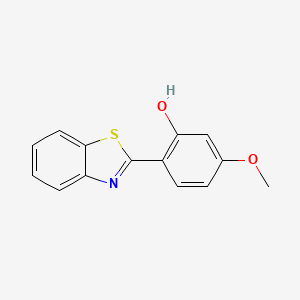

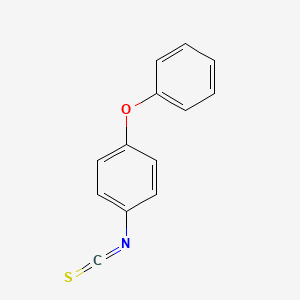
![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)